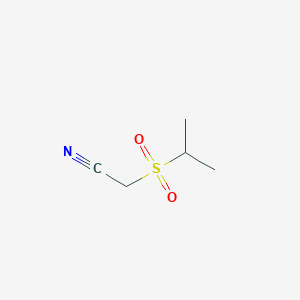

2-(Isopropylsulfonyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylsulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-5(2)9(7,8)4-3-6/h5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZQCBCJTUWIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380995 | |

| Record name | (Propane-2-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120069-21-8 | |

| Record name | (Propane-2-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Isopropylsulfonyl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(isopropylsulfonyl)acetonitrile. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert analysis to offer a practical understanding of this versatile building block. The guide covers fundamental molecular characteristics, proposed synthetic and purification protocols, detailed analytical methodologies for characterization, and an exploration of its reactivity and potential applications in medicinal chemistry. By integrating established principles with data from analogous structures, this whitepaper aims to serve as a foundational resource for the scientific community engaged in the exploration and utilization of sulfonyl-containing scaffolds.

Introduction: The Significance of α-Cyano Sulfones in Modern Chemistry

The strategic incorporation of sulfonyl groups is a cornerstone of modern medicinal chemistry, offering a means to fine-tune the physicochemical properties of drug candidates.[1] The sulfonyl functional group, with its unique electronic and steric attributes, can act as a bioisostere for other functionalities, enhance metabolic stability, and introduce crucial hydrogen bonding interactions.[1] Within this important class of compounds, α-cyano sulfones, such as this compound, represent a particularly intriguing subclass. The juxtaposition of the strongly electron-withdrawing sulfonyl and nitrile groups imparts a high degree of acidity to the α-carbon, making it a valuable nucleophile for a variety of carbon-carbon bond-forming reactions. This inherent reactivity, coupled with the desirable pharmacological properties of the sulfonyl moiety, positions this compound as a promising scaffold for the synthesis of novel therapeutic agents and complex organic molecules. This guide provides an in-depth exploration of its core properties to facilitate its application in research and development.

Molecular and Physical Properties

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be reliably predicted and contextualized based on its structure and data from analogous compounds.

Core Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-propan-2-ylsulfonylacetonitrile | PubChem[2] |

| CAS Number | 120069-21-8 | PubChem[2] |

| Molecular Formula | C₅H₉NO₂S | PubChem[2] |

| Molecular Weight | 147.20 g/mol | PubChem[2] |

| Canonical SMILES | CC(C)S(=O)(=O)CC#N | PubChem[2] |

Physicochemical Data

| Property | Estimated/Predicted Value | Rationale and Comparative Insights |

| Melting Point | Solid at room temperature | The presence of the polar sulfonyl and nitrile groups, along with the isopropyl moiety, suggests a crystalline solid nature with a melting point likely in the range of 50-100 °C. For comparison, the structurally related (methylsulfonyl)acetonitrile is a solid. |

| Boiling Point | > 200 °C (with potential decomposition) | High boiling points are characteristic of sulfones due to their high polarity. Decomposition at elevated temperatures is a common trait for many organic sulfones. |

| Density | ~1.1 - 1.2 g/cm³ | The presence of sulfur and oxygen atoms generally leads to a density greater than that of water. |

| Solubility | Soluble in polar organic solvents (e.g., acetone, acetonitrile, ethyl acetate); sparingly soluble in nonpolar solvents (e.g., hexanes); likely sparingly soluble in water. | The polar nature of the sulfonyl and nitrile groups will favor solubility in polar organic solvents. While these groups can hydrogen bond with water, the overall hydrocarbon content may limit aqueous solubility. |

| pKa | ~10-12 in DMSO | The α-protons are significantly acidic due to the electron-withdrawing effects of both the sulfonyl and nitrile groups. The pKa of acetonitrile is approximately 31, while the presence of a sulfonyl group can lower the pKa of an adjacent C-H bond by over 15 units.[3] |

| LogP | 0.2 (Computed) | The computed XLogP3 value suggests a relatively low lipophilicity, consistent with the presence of polar functional groups.[2] |

Synthesis and Purification

A standard and reliable method for the synthesis of α-alkylsulfonyl acetonitriles involves a two-step process: nucleophilic substitution to form an alkylthioacetonitrile, followed by oxidation to the corresponding sulfone. The following proposed protocol is adapted from established procedures for analogous compounds.[4]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Isopropylthio)acetonitrile

-

Reaction Setup: To a stirred solution of sodium thiomethoxide (1.1 equivalents) in a suitable solvent such as ethanol or DMF at 0 °C, add 2-bromopropane (1.0 equivalent) dropwise. Allow the reaction to stir at room temperature for 2-3 hours to generate the isopropyl thiolate in situ.

-

Nucleophilic Substitution: To the solution containing the isopropyl thiolate, add chloroacetonitrile (1.05 equivalents) dropwise, maintaining the temperature below 25 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude 2-(isopropylthio)acetonitrile can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Oxidation to this compound

-

Reaction Setup: Dissolve the purified 2-(isopropylthio)acetonitrile (1.0 equivalent) in glacial acetic acid.[4] Add a catalytic amount of sodium tungstate dihydrate (0.01-0.03 equivalents).[4]

-

Oxidation: To the stirred solution, add hydrogen peroxide (30% aqueous solution, 2.2-2.5 equivalents) dropwise, maintaining the reaction temperature between 40-60 °C. An exothermic reaction is expected.

-

Reaction Completion: After the addition is complete, continue stirring at 50-70 °C for 2-4 hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Extract the product with ethyl acetate. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (predicted):

-

δ ~3.5-3.8 ppm (septet, 1H): This signal corresponds to the methine proton of the isopropyl group, split by the six equivalent methyl protons.

-

δ ~3.4-3.6 ppm (singlet, 2H): These are the acidic methylene protons alpha to both the sulfonyl and nitrile groups.

-

δ ~1.4-1.6 ppm (doublet, 6H): This signal represents the two equivalent methyl groups of the isopropyl moiety, split by the methine proton.

-

-

¹³C NMR (predicted):

-

δ ~115-120 ppm: The carbon of the nitrile group (C≡N).

-

δ ~55-60 ppm: The methine carbon of the isopropyl group.

-

δ ~45-50 ppm: The methylene carbon alpha to the sulfonyl and nitrile groups.

-

δ ~15-20 ppm: The two equivalent methyl carbons of the isopropyl group.

-

Infrared (IR) Spectroscopy

-

~2250-2270 cm⁻¹ (weak to medium): A sharp absorption characteristic of the nitrile (C≡N) stretch.

-

~1300-1350 cm⁻¹ (strong) and ~1120-1160 cm⁻¹ (strong): Two strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, respectively.

-

~2900-3000 cm⁻¹ (medium): C-H stretching vibrations of the isopropyl and methylene groups.

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z = 147 is expected. Common fragmentation patterns would include the loss of the isopropyl group ([M-43]⁺) and cleavage of the C-S bond.

-

Electrospray Ionization (ESI-MS): In positive ion mode, adducts such as [M+H]⁺ (m/z = 148) and [M+Na]⁺ (m/z = 170) are likely to be observed.

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the acidity of the α-methylene protons and the electrophilicity of the nitrile carbon.

Acidity and Nucleophilicity

The protons on the carbon atom situated between the sulfonyl and nitrile groups are significantly acidic, allowing for easy deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) to form a stabilized carbanion. This carbanion is a soft nucleophile and can participate in a variety of bond-forming reactions:

-

Alkylation: Reaction with alkyl halides to introduce a substituent at the α-position.

-

Aldol-type reactions: Addition to aldehydes and ketones to form β-hydroxy-α-sulfonyl nitriles.

-

Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds and nitriles.

Reductions and Transformations of the Nitrile Group

The nitrile group can be transformed into other valuable functional groups:

-

Reduction to Amines: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile to a primary amine, yielding a β-sulfonyl ethylamine derivative.

-

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, providing access to β-sulfonyl propanoic acids.

Workflow for α-Carbon Functionalization

Caption: General reactivity of the α-carbon in this compound.

Potential Applications in Drug Discovery

While specific applications of this compound are not yet widely reported, its structural motifs are highly relevant to medicinal chemistry.

-

Scaffold for Heterocycle Synthesis: The reactive nature of this molecule makes it an excellent starting material for the construction of various nitrogen- and sulfur-containing heterocyclic systems, which are prevalent in many drug classes.

-

Bioisosteric Replacement: The sulfonylacetonitrile moiety can be explored as a bioisostere for carboxylic acids or other acidic functional groups in drug candidates, potentially improving pharmacokinetic properties such as cell permeability and metabolic stability.[1]

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it can serve as a valuable fragment in screening campaigns to identify initial hits against biological targets.

Conclusion

This compound is a promising yet underexplored chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its known and predicted properties, along with practical protocols for its synthesis and characterization. The unique reactivity conferred by the dual activation of the α-carbon by the sulfonyl and nitrile groups makes it a versatile tool for the construction of complex molecular architectures. It is anticipated that a deeper understanding of this compound's chemistry will facilitate its broader application in the development of novel therapeutics and other advanced materials.

References

-

PubChem. Acetonitrile. National Center for Biotechnology Information. [Link]

-

Sciencemadness Wiki. Acetonitrile. [Link]

-

CAS Common Chemistry. Acetonitrile. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ACS Publications. Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]

- Google Patents. CN101100450A - Method for preparing ethylsulfonyl acetonitrile.

-

Acidity-basicity of nitriles. Acidity-basicity of nitriles. [Link]

-

PubMed. Stacking and separation of enantiomers by acetonitrile-salt mixtures in micellar electrokinetic chromatography. [Link]

-

ResearchGate. Application of Sulfonyl in Drug Design | Request PDF. [Link]

-

Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). [Link]

-

National Institute of Standards and Technology. Acetonitrile - the NIST WebBook. [Link]

Sources

"2-(Isopropylsulfonyl)acetonitrile" chemical structure and bonding

An In-Depth Technical Guide to 2-(Isopropylsulfonyl)acetonitrile: Structure, Bonding, and Reactivity for Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. This compound is a bifunctional reagent that, while structurally unassuming, represents a potent building block for chemical synthesis. Its architecture combines two highly influential functional groups—a sulfonyl group and a nitrile group—flanking a reactive methylene bridge. This unique arrangement imparts a predictable and versatile reactivity profile, making it an asset for researchers and drug development professionals.

The isopropylsulfonyl moiety, in particular, is a structural motif found in various biologically active compounds, including potent kinase inhibitors designed to overcome drug resistance in non-small cell lung cancer[1]. The nitrile group is a cornerstone of pharmaceutical synthesis, serving as a precursor to amines, carboxylic acids, and heterocycles, or acting as a key interactive element itself[2][3].

This guide provides a senior application scientist's perspective on this compound, moving beyond a simple recitation of facts to explore the causal relationships between its structure, bonding, and chemical behavior. We will dissect its spectroscopic signature, map its reactivity, and provide actionable protocols, thereby equipping scientists with the in-depth knowledge required to leverage this reagent in complex synthetic campaigns.

Part I: Molecular Structure and Physicochemical Properties

A molecule's utility in drug discovery is fundamentally dictated by its three-dimensional structure and resulting physicochemical properties. These factors govern its reactivity, solubility, and potential for interaction with biological targets.

Chemical Identity

Precise identification is the foundation of reproducible science. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-(propan-2-ylsulfonyl)acetonitrile | PubChem[4] |

| CAS Number | 120069-21-8 | PubChem[4] |

| Molecular Formula | C₅H₉NO₂S | PubChem[4] |

| Molecular Weight | 147.20 g/mol | PubChem[4] |

| SMILES | CC(C)S(=O)(=O)CC#N | PubChem[4] |

| InChIKey | FJZQCBCJTUWIOQ-UHFFFAOYSA-N | PubChem[4] |

Structural Analysis and Bonding

The reactivity of this compound is a direct consequence of the interplay between its constituent functional groups.

Caption: 2D Chemical Structure of this compound.

-

The Sulfonyl Group (R-SO₂-R'): The sulfur atom exists in a +6 oxidation state with a tetrahedral geometry. The two sulfur-oxygen double bonds are highly polarized and are powerful electron-withdrawing groups, primarily through a strong inductive effect (-I). This significantly reduces the electron density of the adjacent methylene bridge.

-

The Nitrile Group (-C≡N): This group is linear, with the carbon and nitrogen atoms being sp-hybridized. The C≡N triple bond is strong and polar. The nitrogen atom possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor[4]. Like the sulfonyl group, the nitrile group is strongly electron-withdrawing, through both induction and a resonance effect (-M).

-

The Activated Methylene Bridge (-CH₂-): This is the molecule's reactive epicenter. It is positioned between two potent electron-withdrawing groups (sulfonyl and nitrile). This flanking arrangement dramatically increases the acidity of the methylene protons. The resulting carbanion, formed upon deprotonation, is exceptionally well-stabilized by delocalization of the negative charge onto both the sulfonyl oxygens and the nitrile nitrogen. This stabilization is the causal factor behind the molecule's utility in C-C bond formation.

Computed Physicochemical Properties for Drug Discovery

Computational models provide valuable predictions of a molecule's behavior in a biological context. These parameters are critical for early-stage drug design and candidate selection.

| Property | Predicted Value | Significance in Drug Development |

| XLogP3 | 0.2 | Indicates a good balance between hydrophilicity and lipophilicity, suggesting favorable solubility and permeability characteristics. |

| Topological Polar Surface Area (TPSA) | 66.3 Ų | Suggests good potential for oral bioavailability and cell membrane permeability (typically < 140 Ų). |

| Hydrogen Bond Donor Count | 0 | The molecule cannot donate hydrogen bonds, which influences its interaction profile with protein targets. |

| Hydrogen Bond Acceptor Count | 3 | The two sulfonyl oxygens and the nitrile nitrogen can accept hydrogen bonds, guiding molecular recognition. |

| Rotatable Bond Count | 2 | Low rotational freedom suggests a more rigid conformation, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. |

| (Data sourced from PubChem CID 2778530)[4]. |

Part II: Spectroscopic Characterization (Predicted)

While experimental spectra for proprietary building blocks are often not publicly available, the structure of this compound allows for a highly accurate prediction of its key spectroscopic features. This predictive analysis is a crucial skill for synthetic chemists to confirm the identity and purity of their materials.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be clean and highly informative, with three distinct signals.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.0 - 3.8 | Singlet (s) | 2H | -SO₂-CH₂ -CN | The methylene protons are flanked by two strong electron-withdrawing groups, causing a significant downfield shift into this region. |

| ~ 3.6 - 3.3 | Septet (sept) | 1H | -CH (CH₃)₂ | The methine proton is split by the six equivalent protons of the two methyl groups (n+1 = 7). |

| ~ 1.5 - 1.3 | Doublet (d) | 6H | -CH(CH₃ )₂ | The six methyl protons are equivalent and are split by the single methine proton (n+1 = 2). |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display four unique carbon signals.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~ 115 | C ≡N | The characteristic chemical shift for a nitrile carbon. |

| ~ 55 | -C H(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~ 45 | -SO₂-C H₂-CN | The methylene carbon, shifted downfield by the adjacent sulfonyl and nitrile groups. |

| ~ 15 | -CH(C H₃)₂ | The equivalent methyl carbons of the isopropyl group. |

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint for the key functional groups.

| Frequency Range (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 2250 | Strong, Sharp | C≡N stretch | This is a highly characteristic and diagnostic absorption for the nitrile functional group[5]. |

| ~ 1350 - 1300 | Strong | Asymmetric SO₂ stretch | The sulfonyl group exhibits two distinct, strong stretching vibrations. |

| ~ 1160 - 1120 | Strong | Symmetric SO₂ stretch | The second characteristic absorption of the sulfonyl group. |

| < 3000 | Medium-Weak | Aliphatic C-H stretches | Corresponding to the sp³ C-H bonds of the isopropyl and methylene groups. |

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The exact mass is 147.0354 Da[4]. In high-resolution mass spectrometry (HRMS), this value can be used to confirm the elemental composition.

-

Soft Ionization (e.g., ESI-MS): In techniques common for drug discovery screening, the molecule is expected to be observed as protonated or sodiated adducts, such as [M+H]⁺ at m/z 148.0427 and [M+Na]⁺ at m/z 170.0246[6].

-

Fragmentation (EI-MS): Common fragmentation pathways would likely include the loss of the isopropyl group ([M-43]⁺), cleavage of the C-S bond, and other characteristic fragmentations of the sulfonyl and nitrile moieties.

Part III: Chemical Reactivity and Synthetic Utility

The true value of this compound for drug development professionals lies in its predictable and versatile reactivity, which allows for its incorporation into diverse molecular frameworks.

The Activated Methylene Group: A Hub for C-C Bond Formation

The most significant chemical property of this reagent is the acidity of the methylene protons. The ability to easily form a stabilized carbanion makes it an excellent nucleophile for a variety of carbon-carbon bond-forming reactions.

Caption: Workflow for C-C bond formation via the activated methylene group.

Causality of Reactivity: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is critical. These bases are sterically hindered or otherwise incapable of acting as nucleophiles themselves, ensuring they only perform the desired function: abstracting a proton from the most acidic site. The use of a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is necessary to solvate the base's counter-ion and the resulting carbanion intermediate without interfering with the reaction.

-

System Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (0.2 M).

-

Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

-

Deprotonation: While maintaining the temperature at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15 minutes. Stir the resulting mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.

-

Electrophile Addition: Add the desired alkyl halide (1.05 equivalents) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Transformations of the Nitrile Group

The nitrile group is not merely an activating group; it is a versatile functional handle that can be converted into other valuable moieties common in pharmaceuticals.

-

Reduction to Primary Amines: The nitrile can be completely reduced to a primary amine (-CH₂NH₂) using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Nickel)[7]. This transformation is one of the most important methods for introducing a basic amine, a key pharmacophore in many drug classes.

-

Hydrolysis to Carboxylic Acids: Under forcing conditions with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) and heat, the nitrile undergoes hydrolysis, first to an intermediate amide and then to a carboxylic acid[3]. This provides a route to introduce an acidic functional group.

-

Reaction with Organometallics: Grignard reagents (R-MgBr) add to the electrophilic carbon of the nitrile. Subsequent aqueous workup hydrolyzes the intermediate imine to yield a ketone[7]. This allows for the construction of more complex carbon skeletons.

Caption: Key synthetic pathways originating from the nitrile functional group.

Conclusion

This compound is a prime example of a molecular tool whose value far exceeds its structural complexity. Its chemical behavior is dominated by the powerful electron-withdrawing nature of the sulfonyl and nitrile groups, which confers significant acidity upon the intervening methylene protons. This feature establishes the molecule as a superior nucleophile for building carbon-carbon bonds, a fundamental operation in drug synthesis. Furthermore, the nitrile group itself serves as a versatile synthetic handle, readily convertible into primary amines and carboxylic acids—functional groups of immense pharmaceutical importance. For the research scientist and drug development professional, a thorough understanding of the structure-reactivity relationships detailed in this guide is key to unlocking the full potential of this potent and versatile chemical building block.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(propylsulfonyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Chen, Y., Wu, J., Wang, A., Qi, Z., Jiang, T., Chen, C., Zou, F., Hu, C., Wang, W., Wu, H., Hu, Z., Wang, W., Wang, B., Wang, L., Ren, T., Zhang, S., Liu, Q., & Liu, J. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674–697. Retrieved from [Link]

-

Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

-

ChemRxiv. (2023). NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS. Retrieved from [Link]

-

Fokin, A. A., & Schreiner, P. R. (2021). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. The Journal of Physical Chemistry B, 125(51), 14067–14077. Retrieved from [Link]

Sources

- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. laballey.com [laballey.com]

- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. This compound | C5H9NO2S | CID 2778530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2-(propylsulfonyl)acetonitrile (C5H9NO2S) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Profile: 2-(Propan-2-ylsulfonyl)acetonitrile

Executive Summary

2-(Propan-2-ylsulfonyl)acetonitrile (IUPAC: 2-propan-2-ylsulfonylacetonitrile; CAS: 120069-21-8) is a bifunctional organosulfur building block characterized by a central methylene unit flanked by a sulfonyl group and a nitrile moiety.[1] This structural arrangement creates an active methylene center with high C-H acidity (pKa ≈ 11–13 in DMSO), rendering the compound a versatile nucleophile in organic synthesis.

In medicinal chemistry, this scaffold serves as a critical intermediate for synthesizing Janus Kinase (JAK) inhibitors , cyclopropyl-fused pharmacophores, and various heterocyclic cores (pyrazoles, isoxazoles). Its isopropyl group offers distinct steric bulk and lipophilicity compared to its methyl and ethyl analogs, allowing for fine-tuning of hydrophobic interactions in protein binding pockets.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 2-(Propan-2-ylsulfonyl)acetonitrile |

| Common Name | Isopropylsulfonylacetonitrile |

| CAS Number | 120069-21-8 |

| Molecular Formula | |

| Molecular Weight | 147.20 g/mol |

| SMILES | CC(C)S(=O)(=O)CC#N |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeCN; sparingly soluble in water |

| Functional Groups | Sulfone ( |

Synthesis & Production Protocols

The synthesis of 2-(propan-2-ylsulfonyl)acetonitrile typically follows a two-stage sequence: S-alkylation followed by S-oxidation . This route is preferred for its scalability and the availability of inexpensive precursors.

Protocol A: Thiol Alkylation & Oxidation (Standard Route)

Stage 1: Nucleophilic Substitution (S-Alkylation)

Reagents: Propane-2-thiol (Isopropyl mercaptan), Chloroacetonitrile, Potassium Carbonate (

-

Setup: Charge a reactor with acetone and

(1.2 equiv). -

Addition: Add propane-2-thiol (1.0 equiv) dropwise at 0°C to control the exotherm.

-

Alkylation: Add chloroacetonitrile (1.05 equiv) slowly. The reaction is driven by the formation of KCl.

-

Workup: Filter inorganic salts and concentrate the filtrate to yield the intermediate 2-(propan-2-ylthio)acetonitrile .

Stage 2: Chemoselective Oxidation

Reagents: Sodium Tungstate (

-

Dissolution: Dissolve the thio-intermediate in glacial acetic acid.

-

Catalyst: Add

(1-2 mol%). -

Oxidation: Add

dropwise, maintaining temperature <60°C. The reaction proceeds through the sulfoxide to the sulfone.-

Critical Control Point: Excess heat can hydrolyze the nitrile to an amide (

). Monitor temperature strictly.

-

-

Isolation: Quench with sodium sulfite (to destroy excess peroxide), extract with DCM, and crystallize/distill.

Visualization of Synthesis Pathway

Figure 1: Two-step synthesis via thio-alkylation and tungstate-catalyzed oxidation.[2][3]

Reactivity & Synthetic Utility[4]

The utility of 2-(propan-2-ylsulfonyl)acetonitrile stems from the electron-withdrawing synergy of the sulfone and nitrile groups.

The Active Methylene (C-H Acidity)

The

-

Mechanism: Deprotonation yields a stabilized carbanion that can attack alkyl halides, aldehydes, or activated alkenes.

-

Application: Mono- or dialkylation at this position allows for the rapid construction of quaternary centers found in complex drug molecules.

Knoevenagel Condensation

Reaction with aldehydes yields

-

Protocol: Reflux with aromatic aldehyde + catalytic piperidine/ethanol.

-

Product:

. -

Utility: Precursor for [3+2] cycloadditions to form pyrrolidines or reaction with hydrazines to form pyrazoles.

Heterocycle Construction

The 1,3-relationship of the nucleophilic carbon and the nitrile nitrogen allows for cyclization reactions.

-

Aminopyrazoles: Reaction with hydrazine hydrates.

-

Aminothiazoles: Reaction with sulfur/base.

Reactivity Flowchart

Figure 2: Divergent synthetic pathways utilizing the active methylene and nitrile functionalities.

Applications in Drug Development[10][11][12]

JAK Inhibitor Analoging

Sulfonyl acetonitriles are structural bioisosteres used in the development of JAK inhibitors (e.g., Baricitinib, which contains an ethylsulfonyl-acetonitrile motif).

-

Role: The sulfonyl group interacts with the arginine pocket in the JAK kinase domain, while the nitrile can form hydrogen bonds or covalent interactions (reversible covalent inhibition).

-

Why Isopropyl? Substituting the ethyl group (Baricitinib) with an isopropyl group increases steric bulk (

-value: 2.21 vs 1.75) and lipophilicity. This is a standard Structure-Activity Relationship (SAR) strategy to improve metabolic stability (blocking P450 oxidation sites) or selectivity between JAK isoforms (JAK1 vs JAK2).

Cyclopropyl Bioisosteres

The compound is a precursor to 1-(propan-2-ylsulfonyl)cyclopropanecarbonitrile .

-

Method: Double alkylation with 1,2-dibromoethane.

-

Significance: The cyclopropyl-sulfone motif is a rigid, metabolically stable spacer often used to replace flexible alkyl chains or unstable amide linkers in clinical candidates.

Safety & Handling

-

Hazards: As a nitrile, the compound can release cyanide ions under strong metabolic or chemical hydrolysis conditions. However, the sulfonyl group stabilizes the molecule significantly.

-

Handling:

-

Use in a fume hood (potential for alkyl mercaptan residues which have low odor thresholds).

-

Avoid contact with strong oxidizers (though the sulfone is already oxidized, the nitrile can react).

-

Thermal Stability: Sulfones are generally stable, but

-cyano sulfones can decompose at high temperatures (>150°C) with gas evolution.

-

References

-

PubChem. "2-(Isopropylsulfonyl)acetonitrile | C5H9NO2S".[1] National Library of Medicine. [Link][1]

-

Organic Syntheses. "Oxidation of Sulfides to Sulfones". Org.[4][3][5] Synth.2005 , 82, 113. [Link] (General protocol validation).

-

Journal of Medicinal Chemistry. "Discovery of Baricitinib (INCB028050), a Selective JAK1/JAK2 Inhibitor". J. Med. Chem.2015 , 58, 10, 4165–4179. [Link] (Context for sulfonyl acetonitrile pharmacophores).

Sources

- 1. This compound | C5H9NO2S | CID 2778530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]

Technical Guide: Scalable Synthesis of 2-(Isopropylsulfonyl)acetonitrile

Executive Summary

This technical guide details the synthesis of 2-(isopropylsulfonyl)acetonitrile (CAS: 120069-21-8), a critical sulfonyl-stabilized carbanion precursor used in pharmaceutical medicinal chemistry. The synthesis proceeds via a robust two-step sequence starting from isopropyl thiol (propane-2-thiol).

The protocol prioritizes regioselectivity and safety , mitigating the risks associated with volatile thiols and toxic nitriles. The pathway involves the nucleophilic substitution of chloroacetonitrile to form the sulfide intermediate, followed by exhaustive oxidation to the sulfone.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Reaction Pathway

The synthesis is divided into two distinct chemical transformations:

-

S-Alkylation (Thioether Formation): Nucleophilic attack of the isopropyl thiolate on chloroacetonitrile.

-

Oxidation (Sulfone Formation): Chemoselective oxidation of the sulfide to the sulfone using m-chloroperbenzoic acid (mCPBA) or catalytic peroxide systems.

Reaction Scheme Visualization

Caption: Two-step synthesis route from isopropyl thiol to the sulfonyl acetonitrile target.

Experimental Protocol

Step 1: Synthesis of 2-(Isopropylthio)acetonitrile

Objective: Alkylation of isopropyl thiol with chloroacetonitrile.

Mechanism:

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role |

| Isopropyl thiol (2-Propanethiol) | 1.0 | Nucleophile |

| Chloroacetonitrile | 1.05 | Electrophile |

| Potassium Carbonate ( | 1.5 | Base (Acid Scavenger) |

| Acetone (Dry) | 10 Vol | Solvent |

Procedure

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush with nitrogen. CRITICAL: Vent the system through a bleach (sodium hypochlorite) scrubber to neutralize escaping thiol vapors.

-

Base Suspension: Charge the flask with anhydrous

and acetone. Stir to create a uniform suspension. -

Thiol Addition: Add isopropyl thiol dropwise at room temperature. Allow the mixture to stir for 15 minutes to generate the thiolate species in situ.

-

Alkylation: Cool the mixture to 0°C. Add chloroacetonitrile dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature

. -

Reaction: Remove the ice bath and warm to room temperature. Heat to mild reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.

-

Workup:

-

Cool to room temperature.

-

Filter off the solid salts (

, excess -

Concentrate the filtrate under reduced pressure (keep bath

to avoid volatilizing the sulfide). -

Purification: The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, distill under high vacuum.

-

Safety Note: Chloroacetonitrile is highly toxic and readily absorbed through the skin. Wear double nitrile gloves and work strictly in a fume hood.

Step 2: Oxidation to this compound

Objective: Oxidation of the sulfide to the sulfone. Mechanism: Electrophilic Oxidation.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role |

| 2-(Isopropylthio)acetonitrile | 1.0 | Substrate |

| m-Chloroperbenzoic acid (mCPBA) | 2.5 | Oxidant (77% max purity typ.) |

| Dichloromethane (DCM) | 15 Vol | Solvent |

| - | Quench (Peroxide destroyer) | |

| - | Wash (Acid removal) |

Procedure

-

Dissolution: Dissolve the crude thioether from Step 1 in DCM in a round-bottom flask. Cool to 0°C using an ice bath.

-

Oxidation: Add mCPBA portion-wise (solid addition) or dropwise (as a solution in DCM) over 45 minutes.

-

Note: The stoichiometry requires >2.0 equivalents to ensure full conversion to sulfone (

) and avoid stopping at sulfoxide (

-

-

Stirring: Allow the reaction to warm to room temperature and stir for 12–16 hours. A white precipitate (m-chlorobenzoic acid) will form.

-

Quench & Workup:

-

Filter the mixture to remove the bulk of the m-chlorobenzoic acid byproduct.

-

Wash the organic filtrate with saturated aqueous

(Sodium Thiosulfate) to destroy excess peroxides. Test with starch-iodide paper to ensure no active oxidant remains. -

Wash vigorously with saturated aqueous

(2x) to remove remaining acidic byproducts. -

Wash with brine, dry over anhydrous

, and filter.

-

-

Isolation: Remove the solvent under reduced pressure to yield the target sulfone.

-

Crystallization: If the product does not solidify spontaneously, recrystallize from Ethanol/Hexane or Isopropanol.

Workup Logic Flow

Caption: Purification workflow for the isolation of the sulfone target.

Characterization & Quality Control

| Parameter | Specification | Notes |

| Appearance | White to off-white solid | Low melting point solid (approx. 40–60°C range typ.[5] for alkyl analogs). |

| Diagnostic singlet at ~3.9 ppm for | ||

| IR Spectrum | ~2250 | Distinct nitrile and sulfone stretches. |

| Mass Spec | [M+H] or [M+NH4] | Molecular Ion confirmation. |

Safety & Handling (Critical)

-

Thiol Management: Isopropyl thiol has a low odor threshold and is a respiratory irritant. All glassware contacting the thiol must be soaked in a bleach bath (oxidizing bath) before removal from the fume hood to convert residual thiol to non-volatile sulfonate salts.

-

Nitrile Toxicity: Chloroacetonitrile is a potent alkylating agent and toxic by inhalation/skin contact. It may metabolize to release cyanide. A cyanide antidote kit should be accessible in the lab.

-

Peroxide Risks: When using mCPBA, never concentrate the reaction mixture to dryness without first quenching with thiosulfate, as concentrated peroxides can be explosive.

References

-

Santa Cruz Biotechnology. 2-(Isopropylsulphonyl)acetonitrile (CAS 120069-21-8). Product Data Sheet. Link

-

PubChem. this compound (Compound Summary). National Library of Medicine. Link

-

Organic Syntheses. Preparation of Alkylthioacetonitriles and Sulfonylacetonitriles. (General methodology adaptation). Link

-

Katritzky, A. R., et al. Synthesis of Thiol Esters and Derivatives.[3][6] Synthesis, 2004.[6] (Context on thiol reactivity). Link

Sources

- 1. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]

- 2. alpha-Tocopherol oxidation mediated by superoxide anion (O2-). I. Reactions in aprotic and protic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2002030883A1 - Process for the preparation of thiophenols - Google Patents [patents.google.com]

- 5. Simple and effective method for two-step synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile – All About Drugs [allfordrugs.com]

- 6. A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles [organic-chemistry.org]

Technical Guide: Mechanism & Synthesis of 2-(Isopropylsulfonyl)acetonitrile

The following technical guide details the formation mechanism and synthetic protocols for 2-(Isopropylsulfonyl)acetonitrile (CAS 120069-21-8). This document is structured for researchers and process chemists, focusing on mechanistic causality, robust experimental design, and safety.

Executive Summary

This compound is a functionalized sulfone widely utilized as a

This guide delineates the two primary formation pathways:

-

Oxidative Transformation (Primary Route): S-alkylation of isopropyl thiol followed by chemoselective oxidation.

-

Nucleophilic Displacement (Alternative Route): Reaction of sodium isopropylsulfinate with haloacetonitriles.

Retrosynthetic Analysis

To understand the formation, we deconstruct the molecule into its synthons. The sulfonyl-methylene bond is the strategic disconnection point.

-

Disconnection A (Oxidation): Preserves the C-S skeleton, requiring the transformation of a sulfide oxidation state (

) to a sulfone ( -

Disconnection B (Substitution): Relies on the nucleophilicity of the sulfur atom (as a sulfinate anion) attacking the electrophilic

-carbon of a haloacetonitrile.

Primary Route: Thio-Alkylation & Oxidation

This is the most robust industrial and laboratory method due to the availability of reagents and high atom economy. It proceeds in two distinct stages.

Phase 1: Formation of 2-(Isopropylthio)acetonitrile

Mechanism:

Reaction:

Phase 2: Chemoselective Oxidation

Mechanism: Electrophilic Oxidation.

The sulfide lone pair attacks the electrophilic oxygen of the oxidant (e.g.,

Critical Control: Over-oxidation is rarely an issue for sulfones, but temperature control is vital to prevent Pummerer-type rearrangements or nitrile hydrolysis.

Mechanistic Pathway Diagram

Caption: Stepwise formation from thiol precursor via sulfide and sulfoxide intermediates.

Experimental Protocol

This protocol is adapted from standard methodologies for ethylsulfonyl acetonitriles [1] and optimized for the steric bulk of the isopropyl group.

Reagents & Materials

| Component | Role | Equiv. | Notes |

| Isopropyl Mercaptan | Precursor | 1.0 | Caution: Stench. Use bleach trap. |

| Chloroacetonitrile | Electrophile | 1.05 | Toxic/Lachrymator. |

| Triethylamine ( | Base | 1.1 | Scavenges HCl. |

| Dichloromethane (DCM) | Solvent | - | Phase 1 solvent. |

| 30% | Oxidant | 2.5 | Excess required for sulfone. |

| Sodium Tungstate ( | Catalyst | 0.02 | Activates peroxide. |

Step-by-Step Procedure

Step 1: Sulfide Synthesis

-

Setup: Charge a 3-neck flask with Isopropyl mercaptan (1.0 equiv) and DCM (5 vol). Cool to 0°C under

. -

Addition: Add

(1.1 equiv) dropwise. Stir for 15 min. -

Alkylation: Add Chloroacetonitrile (1.05 equiv) dropwise, maintaining internal temp <10°C. The reaction is exothermic.

-

Workup: After 2h at RT, wash with water (2x) and brine. Dry organic layer over

and concentrate.-

Checkpoint: Intermediate should be a clear/pale yellow oil. Purity check via GC/TLC.

-

Step 2: Oxidation to Sulfone

-

Catalyst Prep: Dissolve the sulfide intermediate in Glacial Acetic Acid (or MeOH). Add

(2 mol%). -

Oxidation: Heat to 40-50°C. Add 30%

(2.5 equiv) dropwise.-

Note: The first equivalent oxidizes to sulfoxide (exothermic); the second requires heat to form the sulfone.

-

-

Completion: Heat at 60-70°C for 2-4 hours. Monitor consumption of sulfoxide peak by HPLC or TLC.

-

Isolation: Cool to RT. Quench excess peroxide with saturated

(verify with starch-iodide paper). Extract with EtOAc.[1][2] -

Purification: Recrystallize from Isopropyl Alcohol/Hexanes if solid, or distill if liquid (MP

44°C [2]).

Alternative Route: Sulfinate Substitution

This route is preferable if Sodium Isopropylsulfinate is readily available, as it avoids the stench of mercaptans.

Reaction:

-

Solvent: Polar aprotic (DMF or DMSO) is required to solvate the cation and enhance the nucleophilicity of the sulfinate anion.

-

Limitation: Sulfinates can exhibit ambident nucleophilicity (S-alkylation vs. O-alkylation). However, with soft electrophiles like alkyl halides, S-alkylation (sulfone formation) is dominant.

Safety & Stability (HSE Profile)

-

Hazards: The product and precursors are toxic. Chloroacetonitrile is a potent alkylating agent. Isopropyl mercaptan has an extremely low odor threshold.

-

Thermal Stability: Sulfonyl acetonitriles are generally stable but can decompose at high temperatures (>150°C) releasing

and -

Storage: Store under inert atmosphere at 2-8°C.

References

-

Method for preparing ethylsulfonyl acetonitrile. CN Patent 101100450A. (2008).[2] Describes the tungsten-catalyzed oxidation of alkylthioacetonitriles.

-

This compound Product Data. Oakwood Chemical. (2024). Provides physical properties (MP: 44°C) and CAS verification.

-

Chloroacetonitrile Synthesis. Organic Syntheses, Coll. Vol. 4, p.166 (1963). Foundational protocol for the electrophile.

Sources

Technical Guide: Reactivity & Applications of 2-(Isopropylsulfonyl)acetonitrile

Executive Summary

This guide details the chemical behavior of 2-(Isopropylsulfonyl)acetonitrile , a specialized pronucleophile used in medicinal chemistry for constructing sulfone-functionalized scaffolds. Distinguished by its highly acidic methylene bridge (

This document analyzes its reactivity with electrophiles, specifically focusing on alkylation, Knoevenagel condensation, and heterocycle formation, supported by mechanistic diagrams and validated protocols.

Chemical Identity & Physicochemical Properties[1][2][3]

The molecule consists of a methylene carbon flanked by two potent electron-withdrawing groups (EWGs): a sulfonyl group (

| Property | Value / Description |

| Structure | |

| Molecular Weight | 147.19 g/mol |

| Acidity ( | ~11–12 (in |

| Electronic Effect | The |

| Steric Profile | The isopropyl group introduces steric bulk ( |

Mechanistic Foundations: The Carbanion Pathway

The core reactivity of this compound is driven by the formation of a stable carbanion. Upon treatment with a mild base, the

Resonance Stabilization

The resulting carbanion is not static; the negative charge is delocalized onto the sulfonyl oxygens and the nitrile nitrogen. This "soft" nucleophilic character allows for controlled reactions with a wide range of electrophiles.

Figure 1: Divergent reactivity pathways of the isopropylsulfonyl-stabilized carbanion.

Reactivity Profile with Electrophiles

Alkylation (S_N2)

Mechanism: The carbanion attacks primary or secondary alkyl halides.

-

Base Selection: Due to the high acidity, strong bases like LDA are rarely necessary. Potassium carbonate (

) or Cesium carbonate ( -

Mono- vs. Di-alkylation: The mono-alkylated product remains acidic (though slightly less so due to steric hindrance). Careful stoichiometry (1.0 equiv base) and temperature control (

) are required to prevent di-alkylation.

Knoevenagel Condensation

Mechanism: Reaction with aldehydes or ketones to form

-

Utility: The product contains a highly electron-deficient double bond, making it an excellent Michael acceptor for subsequent reactions (e.g., addition of thiols or amines).

-

Conditions: Catalytic piperidine/acetic acid or simple reflux in ethanol with ammonium acetate.

Heterocycle Synthesis

The nitrile group enables cyclization reactions.

-

Aminopyrimidines: Reaction with amidines.

-

Significance: This pathway is critical in drug discovery for synthesizing kinase inhibitors where the sulfone acts as a hydrogen-bond acceptor in the ATP-binding pocket.

Experimental Protocols

Protocol A: Knoevenagel Condensation (Synthesis of Vinyl Sulfones)

Target: Condensation of this compound with Benzaldehyde.

-

Reagents:

-

This compound (1.0 equiv, 10 mmol)

-

Benzaldehyde (1.05 equiv)

-

Piperidine (0.1 equiv)

-

Ethanol (anhydrous, 5 mL/mmol)

-

-

Procedure:

-

Charge a round-bottom flask with the nitrile and aldehyde in ethanol.

-

Add piperidine dropwise at room temperature.

-

Heat to reflux for 2–4 hours. Monitor via TLC (disappearance of nitrile).

-

Workup: Cool to RT. The product often precipitates as a crystalline solid. Filter and wash with cold ethanol. If no precipitate, concentrate and recrystallize from EtOH/Hexane.

-

-

Validation:

-

1H NMR: Look for the disappearance of the singlet

(~4.0 ppm) and appearance of the vinyl proton singlet (~7.5–8.0 ppm).

-

Protocol B: Mono-Alkylation with Benzyl Bromide

Target: Synthesis of 2-(isopropylsulfonyl)-3-phenylpropanenitrile.

-

Reagents:

-

This compound (1.0 equiv)

-

Benzyl bromide (1.0 equiv)

- (1.2 equiv)

-

DMF (Dimethylformamide), dry.

-

-

Procedure:

-

Dissolve nitrile in DMF under

atmosphere. -

Add

and stir for 15 min to generate the carbanion (suspension may yellow). -

Add Benzyl bromide dropwise at

. -

Stir at RT for 3 hours.

-

Quench: Pour into ice-water/HCl (dilute) to neutralize phenoxide/carbonate.

-

Extraction: Extract with EtOAc, wash with brine (

to remove DMF), dry over

-

-

Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Applications in Drug Discovery

The isopropylsulfonyl group is a specific bioisostere used to modulate the physicochemical properties of a drug candidate.

| Feature | Impact on Drug Design |

| Metabolic Stability | The branched isopropyl group hinders nucleophilic attack and enzymatic oxidation at the sulfur atom compared to linear alkyl chains. |

| Lipophilicity | Increases LogP, improving membrane permeability relative to methylsulfonyl analogs. |

| Hydrogen Bonding | The sulfonyl oxygens serve as H-bond acceptors (e.g., interacting with backbone amides in kinase hinges). |

Case Study Context:

While Baricitinib utilizes an (ethylsulfonyl)acetonitrile intermediate, the isopropyl variant is frequently employed in Structure-Activity Relationship (SAR) studies to probe the size of the hydrophobic pocket in target proteins (e.g., JAK1/2, ROR

Safety & Handling

-

Toxicity: Like all

-sulfonyl nitriles, this compound should be treated as potentially toxic if ingested or inhaled. It releases cyanide ions upon combustion or extreme metabolic breakdown. -

Reactivity: Avoid strong oxidizers. The methylene protons are acidic; contact with strong bases releases heat.

-

Storage: Store in a cool, dry place. Sulfones are generally stable, but the activated nitrile can hydrolyze under strongly acidic/basic aqueous conditions over time.

References

-

SynQuest Laboratories. (2024). Product Specification: this compound (CAS 120069-21-8). Retrieved from

- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (General reference for pKa of sulfonyl acetonitriles).

-

Organic Chemistry Portal. (2023). Synthesis of Pyrazoles and Vinyl Sulfones. Retrieved from

-

Kaljurand, I., et al. (2021).[3] Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude. European Journal of Organic Chemistry.[4] Retrieved from

-

PubChem. (n.d.). Compound Summary: Sulfonylacetonitriles. Retrieved from

Sources

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude – Excellence in Analytical Chemistry [each.ut.ee]

Technical Guide: Acidity and Nucleophilic Utility of 2-(Isopropylsulfonyl)acetonitrile

Executive Summary

2-(Isopropylsulfonyl)acetonitrile (CAS: 10356-96-4) represents a highly specialized class of "active methylene" compounds where the

For drug development professionals, this molecule offers a strategic advantage over traditional malonates or

Theoretical Framework: The Physics of Acidity

The acidity of the

Electronic Effects

-

Inductive Effect (-I): Both the sulfonyl sulfur and the nitrile carbon are highly electronegative relative to the methylene carbon. They pull electron density through the

-bond framework, weakening the -

Resonance Effect (-M): Upon deprotonation, the resulting negative charge is not localized.[1] It is delocalized onto the sulfonyl oxygen atoms and the nitrile nitrogen atom. This extensive charge distribution is the primary driver of acidity.[1]

-

Steric/Inductive Modulation (The Isopropyl Factor): Unlike a phenyl group (which can offer

-conjugation but adds bulk) or a methyl group (minimal steric hindrance), the isopropyl group exerts a mild positive inductive effect (+I).[1] This slightly destabilizes the carbanion relative to a methyl sulfone, theoretically raising the

Visualization of Resonance Stabilization

The following diagram illustrates the delocalization pathways that stabilize the carbanion intermediate.

Figure 1: Mechanistic pathway of deprotonation showing resonance contributors. The sulfonyl group acts as the primary charge sink.

Comparative Acidity Data (Bordwell Analysis)

Exact experimental

Table 1: Estimated Acidity in DMSO (

| Compound Class | Structure | Electronic Context | |

| Target Molecule | ~12.5 – 13.5 | Estimated. +I effect of iPr raises pKa slightly vs Me.[1] | |

| Methylsulfonylacetonitrile | ~12.0 | Reference standard.[1] Minimal steric bulk. | |

| Phenylsulfonylacetonitrile | 12.0 | Phenyl is EWG, but lacks resonance overlap with | |

| Malononitrile | 11.1 | Two nitriles; linear geometry minimizes sterics.[1] | |

| Bis(methylsulfonyl)methane | 15.0 | Sulfones are weaker EWGs than Nitriles in this context.[1] |

Interpretation: With a

Experimental Protocols

Protocol A: Controlled Alkylation (Self-Validating System)

Objective: Mono-alkylation of the

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Base: Sodium Hydride (60% dispersion, 1.1 eq) or

(2.0 eq)[1] -

Electrophile: Benzyl bromide or equivalent (1.1 eq)[1]

-

Solvent: Anhydrous DMF or THF (

)[1]

Workflow Diagram:

Figure 2: Step-by-step alkylation protocol ensuring complete anion formation before electrophile introduction.

Critical Validation Step:

-

Color Change: Upon addition of NaH, the solution often turns yellow/orange, indicating carbanion formation.

-

Gas Evolution: Cessation of

bubbling is the physical endpoint of deprotonation.[1] Do not add electrophile before this stops.

Protocol B: pKa Determination (NMR Titration Method)

Objective: Empirically verify acidity if literature data is insufficient.[1]

-

Solvent: DMSO-

. -

Internal Standard: Imidazole (

6.9) or Triethylamine ( -

Method: Dissolve substrate and reference standard (1:1 ratio). Add substoichiometric amounts of

(in

Medicinal Chemistry Applications

Why choose This compound over other active methylenes?

-

Metabolic Stability: The isopropyl group hinders nucleophilic attack at the sulfur atom and is less prone to oxidative metabolism compared to a methyl group (which can be oxidized to carboxylic acids) or a phenyl group (hydroxylation).[1]

-

Lipophilicity Tuning:

-

Bioisostere Potential: The sulfonyl-acetonitrile motif can serve as a transition-state mimetic for protease inhibitors or as a reversible covalent warhead (via the nitrile) in specific cysteine-targeting scenarios.[1]

References

-

Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution."[1] Accounts of Chemical Research, 1988, 21(12), 456–463.[1]

-

Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry Department.[1]

-

Vella, J., et al. "The combined effects of pH and acetonitrile composition on the separation of two lincosamide antibiotics."[1] Asian Journal of Pharmaceutical and Clinical Research, 2014.[1] (Context on acetonitrile solvent effects).

-

PubChem. "this compound - Compound Summary."[1][3] National Library of Medicine.[1] [1]

-

Kovalov, M. S., & Vashchenko, B. V. "Nitriles as Multipurpose Reagents for the Synthesis of Sultams and Sultons."[1][4] ChemRxiv, 2024.[1][4]

Sources

Technical Whitepaper: Solubility Profile & Solvent Selection for 2-(Isopropylsulfonyl)acetonitrile

[1][2]

Executive Summary

This compound is a bifunctional organic intermediate characterized by a sulfonyl group (

-

Molecular Formula:

[1][2][3] -

Physical State: Typically a white to off-white solid or low-melting semi-solid.[1][2]

-

Primary Application: Reagent for nucleophilic substitutions, Knoevenagel condensations, and sulfone-based heterocycle synthesis.[1]

This guide provides researchers with a logic-based framework for solvent selection, ensuring optimal dissolution for stock preparation, reaction optimization, and purification.[1]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand its three distinct structural domains:

-

The Sulfonyl Group (

): A strong hydrogen bond acceptor with a high dipole moment.[1][2] It drives solubility in polar aprotic solvents (e.g., DMSO, DMF). -

The Nitrile Group (

): Adds polarity and linearity.[1][2] It aligns well with dipolar solvents like acetonitrile.[1][2] -

The Isopropyl Group (

): A small lipophilic moiety.[1][2] While it provides some organic character, it is too small to impart solubility in non-polar aliphatic hydrocarbons (e.g., Hexane).

Solubility Rule of Thumb: This compound follows "polar aprotic" solubility logic. It dissolves best in solvents that can stabilize its high dipole without requiring hydrogen bond donation.[1][2]

Solvent Compatibility & Selection Guide

The following categorization is derived from Hansen Solubility Parameters (HSP) and functional group compatibility.

Table 1: Solubility Classification

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Polar Aprotic (High) | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | Stock solutions, high-concentration reactions, cryopreservation.[1][2] |

| Polar Aprotic (Volatile) | Acetonitrile, Acetone | Good (50–100 mg/mL) | Reaction solvents, recrystallization, LC-MS mobile phases.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Organic synthesis, extraction, liquid-liquid partitioning.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Can be used, but heating may be required. Protic solvents may interfere with base-mediated reactions (via H-bonding or protonation).[1][2] |

| Ethers/Esters | THF, Ethyl Acetate, 1,4-Dioxane | Moderate to Good | Standard reaction solvents; THF is ideal for organometallic chemistry.[1] |

| Non-Polar (Aliphatic) | Hexane, Heptane, Cyclohexane | Poor/Insoluble | Anti-solvents for precipitation and purification. |

| Non-Polar (Aromatic) | Toluene, Benzene | Low to Moderate | May require heating; often used as a co-solvent.[1] |

Visual Decision Tree: Solvent Selection

The following diagram outlines the logical flow for selecting a solvent based on the intended experimental outcome.

Caption: Decision logic for solvent selection based on experimental intent (Stock, Reaction, or Purification).

Experimental Protocols

Protocol A: Preparation of a 100 mM Stock Solution

Objective: Create a stable, high-concentration stock for biological screening or serial dilution. Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1][2]

-

Calculate Mass:

-

Weighing: Weigh 147.2 mg of this compound into a tared 20 mL glass scintillation vial.

-

Solvent Addition: Add approximately 8 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30–60 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.

-

Final Volume adjustment: Transfer to a volumetric flask (optional for high precision) or add DMSO to reach exactly 10 mL.

-

Storage: Store at -20°C. DMSO stocks are hygroscopic; seal tightly with Parafilm.

Protocol B: Solubility Determination (Saturation Method)

Objective: Empirically determine solubility in a novel solvent (e.g., a specific reaction mixture).[1][2]

-

Aliquot Solvent: Place 500 µL of the target solvent in a 1.5 mL microcentrifuge tube.

-

Incremental Addition: Add the compound in small increments (e.g., 5 mg), vortexing for 1 minute after each addition.

-

Observation: Continue until undissolved solid remains visible (saturation point).

-

Clarification: Centrifuge at 10,000 rpm for 5 minutes.

-

Quantification: Remove the supernatant.[1][2] If analytical equipment (HPLC/UV) is available, dilute the supernatant and measure concentration against a standard curve.

Applications & Reactivity Context

Understanding solubility is critical because the solvent directly influences the reactivity of the

-

Nucleophilic Substitution: In polar aprotic solvents like DMF or DMSO , the acidity of the methylene protons (between the sulfone and nitrile) is enhanced. Bases like

or -

Knoevenagel Condensation: Ethanol or Methanol are often used with catalytic piperidine.[1][2] While solubility is lower than in DMSO, the protic nature helps stabilize the transition state of the condensation with aldehydes.

Reactivity Workflow Diagram

Caption: Activation pathway of this compound in polar aprotic solvents.[1][2]

Safety & Handling (E-E-A-T)

While specific SDS data for this exact CAS may be limited, the functional groups dictate the safety profile.

-

Hazards:

-

Handling:

References

-

PubChem. this compound (Compound).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press, 2007.[2] (Authoritative text on solubility prediction principles utilized in Section 3).

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.[1][2] (Source for solvent polarity and dipole moment data).

Sources

- 1. CAS 7605-28-9: (Phenylsulfonyl)acetonitrile | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H9NO2S | CID 2778530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Isopropylsulphonyl)acetonitrile | CAS 120069-21-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 81536-18-7|2-(tert-Butylsulfonyl)acetonitrile|BLD Pharm [bldpharm.com]

- 5. unigel.com.br [unigel.com.br]

"2-(Isopropylsulfonyl)acetonitrile" discovery and history

Executive Summary

2-(Isopropylsulfonyl)acetonitrile (CAS 120069-21-8) is a specialized organosulfur building block that has gained prominence in modern medicinal chemistry, particularly in the optimization of kinase inhibitors (e.g., ALK, JAK, FAK) and antiviral agents.[1][2] Structurally, it consists of a reactive methylene group flanked by a nitrile (cyano) group and an isopropylsulfonyl moiety. This unique electronic arrangement renders the methylene protons highly acidic (

In drug discovery, this reagent serves as a critical tool for bioisosteric replacement , allowing chemists to substitute methyl- or ethyl-sulfonyl groups with the bulkier, more lipophilic isopropyl-sulfonyl group. This modification often improves metabolic stability by hindering oxidative dealkylation and enhances hydrophobic interactions within the ATP-binding pockets of target kinases.

Discovery and Historical Context

Evolution of Sulfonyl Acetonitriles

The utility of sulfonyl acetonitriles dates back to the mid-20th century, primarily as reagents for the synthesis of dyes and polymers. However, their role in pharmaceutical chemistry expanded significantly in the 1990s and 2000s with the rise of Targeted Protein Kinase Inhibitors .

Early generation kinase inhibitors often utilized methylsulfonyl groups (e.g., in early sulfone-containing leads similar to Apremilast or Baricitinib precursors). While effective, methyl sulfones are susceptible to rapid metabolic clearance. The discovery of This compound as a stable, accessible reagent allowed medicinal chemists to explore Structure-Activity Relationships (SAR) involving larger alkyl groups without complex synthetic redesigns.

The "Isopropyl" Advantage in Kinase Inhibition

The shift toward isopropyl-substituted sulfones was driven by two factors:

-

Metabolic Stability: The isopropyl group lacks the accessible primary protons of an ethyl group and is sterically bulkier than a methyl group, often reducing the rate of CYP450-mediated oxidation.

-

Selectivity: In ALK (Anaplastic Lymphoma Kinase) and FAK (Focal Adhesion Kinase) inhibitors, the isopropyl group fills hydrophobic pockets (e.g., the solvent-exposed regions near the hinge binder) more effectively than smaller alkyl chains, improving potency and selectivity.

Chemical Profile and Properties[3][4][5][6][7]

| Property | Data |

| IUPAC Name | 2-(Propan-2-ylsulfonyl)acetonitrile |

| CAS Number | 120069-21-8 |

| Molecular Formula | |

| Molecular Weight | 147.20 g/mol |

| Physical State | White to off-white crystalline solid or oil |

| Acidity ( | ~11–12 (DMSO) |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol |

| Key Reactivity | Nucleophilic substitution (alkylation), Knoevenagel condensation |

Mechanistic Role of the Sulfonyl Group

The sulfonyl group (

Synthetic Routes[2][4][5][8]

The synthesis of this compound typically follows a two-step oxidation workflow, ensuring high purity and yield.

Route A: Sulfide Oxidation (Standard Industry Method)

This route is preferred for its scalability and safety profile compared to using sulfinates.

-

Nucleophilic Substitution: Reaction of 2-Chloroacetonitrile with Isopropylthiol (or Sodium Isopropylthiolate) to form the sulfide intermediate.

-

Oxidation: Selective oxidation of the sulfide to the sulfone using m-CPBA or catalytic Sodium Tungstate (

) with Hydrogen Peroxide.

Route B: Sulfinate Alkylation

-

Precursor: Sodium isopropylsulfinate (

). -

Reaction: Alkylation with Chloroacetonitrile in a polar aprotic solvent (DMF or DMSO).

-

Note: This method avoids the oxidation step but requires the sulfinate salt, which can be hygroscopic and less stable.

-

Visualization of Synthetic Logic

Figure 1: Standard synthetic pathway via sulfide oxidation.

Applications in Drug Discovery[3][9][10]

Case Study 1: ALK Inhibitors (Ceritinib Analogs)

In the development of ALK inhibitors like Ceritinib (LDK378) , the optimization of the aniline moiety was crucial. While Ceritinib itself uses a specific isopropylsulfonyl phenyl amine, the This compound reagent is instrumental in synthesizing analogs where the sulfone is linked via an aliphatic chain or a heterocycle.

-

Application: The reagent reacts with fluoronitrobenzenes or via Pd-catalyzed coupling to introduce the

motif, which can be further decarboxylated or cyclized.

Case Study 2: HBV Inhibitors (Benzimidazoles)

Research into Hepatitis B Virus (HBV) inhibitors has identified 1-isopropylsulfonyl-2-amine benzimidazoles as potent capsid assembly modulators.

-

Role: The isopropylsulfonyl group provides a critical hydrophobic anchor. The acetonitrile precursor allows for the construction of the sulfonyl-bearing side chain via alkylation of the benzimidazole core.

Case Study 3: FAK Inhibitors

Focal Adhesion Kinase (FAK) inhibitors often require a balance of solubility and lipophilicity. The isopropylsulfonyl moiety, introduced via this nitrile reagent, has been shown to improve cellular permeability compared to methylsulfonyl analogs while maintaining high potency (

Mechanistic Workflow: Knoevenagel Condensation

One of the most powerful applications is the synthesis of Vinyl Sulfones , which act as Michael acceptors (covalent inhibitors) or intermediates for heterocycles.

Figure 2: Knoevenagel condensation workflow for heterocyclic synthesis.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Preparation of the reagent from commercially available starting materials.

-

Sulfide Formation:

-

To a solution of 2-mercaptoacetonitrile (1.0 eq) in DMF at 0°C, add Isopropyl bromide (1.1 eq) and Potassium Carbonate (1.2 eq).

-

Stir at room temperature for 4 hours.

-

Quench with water, extract with Ethyl Acetate, and concentrate to yield 2-(isopropylthio)acetonitrile.

-

-

Oxidation:

-

Dissolve the sulfide (1.0 eq) in Dichloromethane (DCM).

-

Add m-CPBA (2.2 eq) portion-wise at 0°C (Exothermic reaction).

-

Stir overnight at room temperature.

-

Wash with saturated

(to remove excess peroxide) and -

Dry over

and concentrate. -

Purification: Recrystallization from Ethanol/Hexane or column chromatography.

-

Protocol B: General Knoevenagel Condensation

Objective: Coupling with an aldehyde to form a vinyl sulfone precursor.

-

Mix This compound (1.0 eq) and the target Aldehyde (1.0 eq) in Ethanol (0.5 M).

-

Add catalytic Piperidine (0.1 eq) or Ammonium Acetate .

-

Reflux for 2–6 hours. Monitor by TLC.

-

Cool to room temperature. The product often precipitates.

-

Filter and wash with cold ethanol.

References

-

Ambeed . This compound Product Analysis and Patent References. Retrieved from

-

SynQuest Laboratories . This compound Safety and Handling. Retrieved from

- Journal of Medicinal Chemistry. Rational Design of ATR Kinase Inhibitors (VX-970) and Sulfonyl SAR. (Reference to general sulfonyl SAR in kinase inhibitors).

- European Journal of Medicinal Chemistry. Design, synthesis and activity evaluation of isopropylsulfonyl-substituted derivatives as FAK inhibitors. (Contextualizing the isopropyl moiety).

- World Intellectual Property Organization (WIPO).

-

PubChem . Compound Summary: this compound.[1][2] Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Heterocycles Using 2-(Isopropylsulfonyl)acetonitrile

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 2-(Isopropylsulfonyl)acetonitrile as a versatile building block in heterocyclic synthesis. We delve into the fundamental principles governing its reactivity, focusing on the synergistic role of the sulfonyl and nitrile functionalities. This document furnishes field-proven, step-by-step protocols for the synthesis of high-value heterocyclic scaffolds, including substituted thiophenes, pyridines, and pyrimidines. The causality behind experimental choices, mechanistic insights, and the strategic advantages of this reagent are explained to empower chemists to leverage its full potential in discovery and process chemistry.

Introduction: The Strategic Value of this compound

This compound is a powerful and highly functionalized C2 synthon in organic synthesis.[1] Its utility stems from the unique electronic properties conferred by its two key functional groups: the isopropylsulfonyl moiety and the nitrile.

-

The Isopropylsulfonyl Group: This group acts as a potent non-enolizable electron-withdrawing group. Its primary role is to significantly increase the acidity of the α-methylene protons (pKa ≈ 12-14 in DMSO), transforming the molecule into a highly valuable "active methylene" compound. Upon treatment with a mild base, it readily forms a stabilized carbanion, which is a soft nucleophile ideal for a variety of carbon-carbon bond-forming reactions.[2][3] Furthermore, the sulfonyl group can function as an excellent leaving group in subsequent elimination or aromatization steps, a crucial feature for the synthesis of aromatic heterocycles.

-

The Nitrile Group: The cyano moiety is a versatile functional group that can participate directly in cyclization reactions, be hydrolyzed to amides or carboxylic acids, or be reduced to amines. In the context of heterocycle synthesis, it often serves as a key electrophilic or nucleophilic center for ring closure.[2]

This combination makes this compound a superior reagent for constructing complex molecular architectures, particularly in the context of multicomponent reactions (MCRs), which are prized for their efficiency and atom economy.[4][5][6]

Core Reaction Principle: The Activated Methylene Carbanion